2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid
Description
2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid is a complex organic compound that features a brominated thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and biological activities .
Properties
IUPAC Name |
2-[(5-bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-12(2,3)7-14(5-10(15)16)11(17)8-4-9(13)18-6-8/h4,6H,5,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDLJPRZWLLBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(CC(=O)O)C(=O)C1=CSC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid typically involves multiple steps, starting with the bromination of thiophene The brominated thiophene is then subjected to acylation to introduce the carbonyl groupCommon reagents used in these steps include bromine, acyl chlorides, and amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials .
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar electronic properties.
5-Bromo-2-thiophenecarboxylic acid: Another brominated thiophene derivative with comparable reactivity.
2,2-Dimethylpropylamine: Shares the same amine moiety but lacks the thiophene ring .
Uniqueness
2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid is unique due to the combination of its brominated thiophene ring and the presence of both an amino and acetic acid functional group. This unique structure imparts distinct electronic and biological properties, making it valuable for various applications in research and industry .
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